molecular formula C13H8Cl2N2O3 B5542861 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide

4-chloro-N-(2-chloro-5-nitrophenyl)benzamide

Cat. No. B5542861
M. Wt: 311.12 g/mol
InChI Key: YNCSUQIVSHCHMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multiple steps including acylation, reduction, and refluxing with specific reagents to achieve the desired product. For instance, a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, was synthesized and characterized using spectroscopy and elemental analysis, demonstrating a typical method for synthesizing nitrophenyl benzamides (Saeed, Hussain, & Flörke, 2008). Similarly, synthesis methods can involve refluxing with thionyl chloride and treatment with acids or bases under specific conditions to obtain chloro-nitrophenyl benzamide derivatives (Saeed, Hussain, Abbas, & Bolte, 2010).

Molecular Structure Analysis

X-ray diffraction data has elucidated the crystal structures of related compounds, revealing orthorhombic and monoclinic space groups with specific unit cell dimensions. The dihedral angles between aromatic rings and the orientation of nitro groups provide insights into the molecular structure and stability of these compounds through intramolecular and intermolecular hydrogen bonds (Saeed, Hussain, & Flörke, 2008); (Saeed, Hussain, Abbas, & Bolte, 2010).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions including ring-opening, cycloaddition, and nucleophilic substitution, leading to the formation of thioketene intermediates, esters, amides, and potentially new heterocyclic compounds. The reactivity towards O- or N-nucleophiles and the subsequent formation of dimeric species or heterocyclic analogs highlight the chemical versatility of these compounds (Androsov & Neckers, 2007).

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Insights : Research on structurally similar compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, provides insights into their crystal structure, highlighting the significance of intramolecular and intermolecular interactions. These studies are foundational for understanding the physical and chemical properties of nitrobenzamide derivatives, including 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide. Such analyses are crucial for the development of new materials with potential applications in various domains including drug design and materials science (Saeed, Hussain, & Flörke, 2008).

Antimicrobial and Antitubercular Potential

  • Antimicrobial Activity : Derivatives of nitrobenzamide have shown promising antimicrobial properties. Studies demonstrate the synthesis of novel compounds with significant activity against microbial species, suggesting potential applications of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide in developing antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).
  • Anti-Tubercular Applications : Novel derivatives synthesized for specific structures have shown potential as anti-tubercular scaffolds. The application in tuberculosis treatment underscores the versatility of nitrobenzamide derivatives in medicinal chemistry and drug development (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

Synthesis of Heterocyclic Compounds

  • Building Blocks for Heterocyclic Synthesis : Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used as precursors for the synthesis of various heterocyclic scaffolds. This illustrates the potential of 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide as a versatile starting material for the synthesis of heterocyclic compounds with applications in pharmaceuticals and organic electronics (Křupková, Funk, Soural, & Hlaváč, 2013).

Corrosion Inhibition

  • Corrosion Inhibition Studies : The investigation into N-Phenyl-benzamide derivatives, including the analysis of their electron-withdrawing and electron-donating substituents, reveals their potential as corrosion inhibitors. This research indicates that similar structures, including 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide, could be explored for their efficacy in protecting metals against corrosion, which has implications for material science and engineering applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

properties

IUPAC Name

4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-1-8(2-4-9)13(18)16-12-7-10(17(19)20)5-6-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCSUQIVSHCHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-chloro-5-nitrophenyl)benzamide

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